(2-phenoxyethyl)(2-phenylethyl)amine
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-7-15(8-4-1)11-12-17-13-14-18-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWHKRJXTVSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320361 | |
| Record name | N-(2-phenoxyethyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55247-51-3 | |
| Record name | N-(2-phenoxyethyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of N-(2-phenoxyethyl)-2-phenylethanamine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. scispace.com The key disconnection in the retrosynthesis of N-(2-phenoxyethyl)-2-phenylethanamine involves the carbon-nitrogen bonds of the secondary amine. Two primary disconnection approaches are considered:
Disconnection 'a' (C-N bond): This involves breaking the bond between the nitrogen and the 2-phenoxyethyl group. This leads to two primary synthons: the 2-phenylethylamine synthon and a 2-phenoxyethyl cation synthon. The corresponding synthetic equivalents would be 2-phenylethylamine and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) or another suitable electrophile. This approach suggests an alkylation reaction .
Disconnection 'b' (C-N bond): Alternatively, disconnecting the bond between the nitrogen and the 2-phenylethyl group yields a phenylethyl cation synthon and a 2-phenoxyethylamine (B128699) synthon. However, the more common and practical application of this type of disconnection leads to a reductive amination pathway. Here, the disconnection is made at the C-N bond, and a functional group interconversion (FGI) is applied to the phenylethyl fragment, leading to phenylacetaldehyde (B1677652) and 2-phenoxyethylamine. A more viable reductive amination pathway, however, involves disconnecting the other C-N bond to yield phenylethylamine and phenoxyacetaldehyde (B1585835).
Disconnection 'c' (C-N and C=O bonds): A third approach involves an initial functional group interconversion (FGI) of the amine to an amide. This disconnection of the amide bond leads to a phenylethylamine precursor and a phenoxyacetyl chloride precursor. This suggests an amidation reaction followed by reduction of the resulting amide to the target secondary amine.
These retrosynthetic pathways form the basis for the direct synthesis approaches discussed in the following sections.
Direct Synthesis Approaches
Based on the retrosynthetic analysis, several direct methods can be employed for the synthesis of (2-phenoxyethyl)(2-phenylethyl)amine.
Alkylation Reactions for Amine Formation
The alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary amines. In this case, 2-phenylethylamine can be reacted with a 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide, to form the desired product.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation of the starting amine and driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield. Over-alkylation, leading to the formation of a tertiary amine, is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Phenylethylamine | 2-Phenoxyethyl bromide | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | This compound |
Table 1: Generalized Alkylation Reaction for the Synthesis of this compound.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. organic-chemistry.orglibretexts.orgmdpi.com This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, the most logical reductive amination pathway involves the reaction of phenoxyacetaldehyde with 2-phenylethylamine. The intermediate imine is formed, which is then reduced using a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation. libretexts.org Sodium cyanoborohydride is often preferred as it is a milder reducing agent and selectively reduces the iminium ion in the presence of the aldehyde. youtube.com
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |
| Phenoxyacetaldehyde | 2-Phenylethylamine | NaBH₃CN or NaBH₄ | Methanol (B129727) or Ethanol | This compound |
Table 2: Reductive Amination Pathway for the Synthesis of this compound.
The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. youtube.com
Amidation and Reduction Sequences
A reliable, albeit longer, route to secondary amines is through the formation of an amide followed by its reduction. This method offers good control and often avoids the issue of over-alkylation seen in direct alkylation.
The synthesis begins with the acylation of 2-phenylethylamine with phenoxyacetyl chloride. Phenoxyacetyl chloride can be prepared from phenoxyacetic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting amide, N-(2-phenylethyl)phenoxyacetamide, is then reduced to the target secondary amine.
Powerful reducing agents are required for the reduction of amides. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively converting the carbonyl group of the amide to a methylene (B1212753) group. Borane (BH₃) complexes, such as BH₃·THF, can also be used.
| Amide Precursor | Reducing Agent | Solvent | Product |
| N-(2-phenylethyl)phenoxyacetamide | LiAlH₄ or BH₃·THF | Diethyl ether or THF | This compound |
Table 3: Reduction of N-(2-phenylethyl)phenoxyacetamide.
Synthesis of Key Precursors and Building Blocks
The successful synthesis of this compound relies on the availability of its key precursors. The synthesis of 2-phenylethylamine is well-established, while the preparation of substituted phenoxyethyl halides or their aldehyde equivalents is also achievable through standard organic transformations.
Preparation of Substituted Phenylethyl Halides or Equivalents
While this article focuses on the synthesis of the target amine where the phenylethyl moiety is a precursor amine, the synthesis of phenylethyl halides is relevant for alternative retrosynthetic disconnections. For instance, 2-phenylethyl bromide can be prepared from styrene (B11656) via the anti-Markovnikov addition of hydrogen bromide, often initiated by radicals.
More relevant to the discussed synthetic routes is the preparation of 2-phenoxyethyl halides. 2-Phenoxyethyl bromide can be synthesized via the Williamson ether synthesis, reacting sodium phenoxide with an excess of a dihaloethane, such as 1,2-dibromoethane (B42909). sciencemadness.org The use of a phase-transfer catalyst can facilitate this reaction. mdpi.com
An alternative precursor, phenoxyacetaldehyde, can be prepared by the oxidation of 2-phenoxyethanol (B1175444). 2-Phenoxyethanol itself can be synthesized by the reaction of phenol (B47542) with ethylene (B1197577) oxide or ethylene carbonate. orgsyn.orgnih.gov Various oxidizing agents can be used for the conversion of the alcohol to the aldehyde, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
| Starting Material | Reagent(s) | Product |
| Phenol | 1. NaOH, 2. 1,2-Dibromoethane | 2-Phenoxyethyl bromide |
| 2-Phenoxyethanol | PCC or (COCl)₂, DMSO, Et₃N | Phenoxyacetaldehyde |
Table 4: Synthesis of Key Phenoxy Precursors.
Preparation of Substituted Phenoxyethyl Halides or Equivalents
A common and direct pathway to synthesize N-substituted phenoxyethyl amines involves the use of a phenoxyethyl halide or a similar electrophilic precursor. These compounds serve as the source of the phenoxyethyl group, which is then attached to a primary amine through an N-alkylation reaction.
The synthesis of 2-phenoxyethyl halides, such as 2-phenoxyethyl bromide, is a well-established procedure. A prevalent method is the Williamson ether synthesis to first create a phenoxyalkanol, followed by a halogenation step. For instance, phenol can be deprotonated with a base like sodium hydroxide (B78521) to form sodium phenoxide. This nucleophile then reacts with a dihaloethane, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, in an SN2 reaction. The use of a dihaloalkane often requires careful control of stoichiometry and reaction conditions to favor the monosubstituted product, 2-phenoxyethyl halide, over the disubstituted diether byproduct.
Alternatively, 2-phenoxyethanol can be synthesized from the reaction of phenol with ethylene oxide, often under basic conditions. The resulting alcohol can then be converted into a more reactive leaving group. For example, treatment of 2-phenoxyethanol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 2-phenoxyethyl chloride or bromide, respectively. Another approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions with an amine.
Synthesis of Aromatic and Aliphatic Aldehydes or Ketones as Amine Precursors
An alternative and widely used strategy for forming the C-N bond is reductive amination. This powerful method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of this compound, this would typically involve reacting phenylacetaldehyde with 2-phenoxyethanamine.
The synthesis of phenylacetaldehyde, the required aromatic aldehyde precursor, can be accomplished through various methods. One common laboratory-scale preparation involves the oxidation of 2-phenylethanol (B73330) using oxidizing agents like pyridinium chlorochromate (PCC) or via Swern oxidation. Industrial production might favor catalytic dehydrogenation of 2-phenylethanol. Another route starts from styrene, which can be converted to styrene oxide and then isomerized to phenylacetaldehyde using a catalyst.
The other necessary precursor, 2-phenoxyethanamine, can be prepared via several routes, including the Gabriel synthesis using potassium phthalimide (B116566) and 2-phenoxyethyl bromide, followed by hydrazinolysis.
Stereoselective Synthesis Considerations and Methodologies
The target compound, this compound, does not possess a stereocenter in its core structure. However, if substituents were present on the phenylethyl portion, for example at the alpha-carbon (e.g., N-(2-phenoxyethyl)amphetamine), a chiral center would exist. In such cases, stereoselective synthesis becomes a critical consideration to obtain enantiomerically pure products, which is often essential for pharmacological applications.
Chiral Auxiliary Approaches
Chiral auxiliary-based methods are a classic strategy for asymmetric synthesis. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent reaction to occur stereoselectively, after which it is removed. For the synthesis of a chiral analogue of the target amine, a chiral auxiliary could be attached to the phenylethyl fragment. For example, a chiral oxazolidinone auxiliary could be acylated with phenylacetic acid. Subsequent stereoselective alkylation at the α-position, followed by removal of the auxiliary, can yield an enantiomerically enriched α-substituted phenylacetic acid derivative, which can then be converted to the desired chiral amine.
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This method uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For amine synthesis, asymmetric hydrogenation or transfer hydrogenation of a prochiral imine is a highly effective strategy.
In the context of synthesizing a chiral analogue of this compound, one could first form the imine from a substituted phenylacetone (B166967) and 2-phenoxyethanamine. This prochiral imine can then be reduced using a chiral catalyst system, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This process, known as asymmetric reductive amination, can produce the desired amine with high enantiomeric excess.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency and scalability. For the N-alkylation route, key parameters include the choice of solvent, base, temperature, and reaction time.
| Parameter | Considerations for Optimization |
| Solvent | Aprotic polar solvents like acetonitrile or DMF are often effective as they can dissolve the reactants but do not interfere with the nucleophilic attack. |
| Base | A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the acid formed during the reaction without competing with the amine nucleophile. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to side products, such as elimination or over-alkylation. The optimal temperature is a balance between reaction speed and selectivity. |
| Stoichiometry | Using a slight excess of one reactant can drive the reaction to completion, but a large excess can complicate purification. |
For the reductive amination pathway, the choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting aldehyde or ketone, which prevents premature reduction of the carbonyl group. The pH of the reaction medium must also be controlled, as imine formation is typically favored under slightly acidic conditions.
Green Chemistry Principles in N-(2-phenoxyethyl)-2-phenylethanamine Synthesis
Applying green chemistry principles aims to make chemical processes more environmentally benign. Several aspects of the synthesis of this compound can be improved from a green chemistry perspective.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Reductive amination is generally more atom-economical than a multi-step process involving halogenation and nucleophilic substitution. Catalytic routes are superior to stoichiometric ones. |
| Use of Safer Solvents | Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) can significantly reduce environmental impact. |
| Catalysis | Utilizing catalytic methods, such as catalytic transfer hydrogenation for the reductive amination step, avoids the use of stoichiometric and often hazardous metal hydride reagents. Using heterogeneous catalysts can also simplify product purification. |
| Energy Efficiency | Performing reactions at ambient temperature and pressure, where possible, reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions, leading to shorter reaction times and lower energy use. |
| Renewable Feedstocks | Exploring synthetic routes that start from renewable feedstocks, such as lignin-derived phenols or bio-based ethanol, can improve the lifecycle sustainability of the final product. |
By carefully selecting synthetic routes and optimizing reaction conditions with these principles in mind, the production of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Amine-Based Reactions
Understanding the mechanisms of reactions involving (2-phenoxyethyl)(2-phenylethyl)amine is crucial for predicting its behavior and designing synthetic routes. These investigations often draw parallels from studies on structurally similar amines.
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, general principles of amine reactivity can be applied. The rate of reactions, such as N-acylation or N-sulfonylation, is expected to be slower than for less sterically hindered secondary amines.
The thermodynamics of these reactions are generally favorable, leading to the formation of stable amide or sulfonamide products. The basicity of the amine, a key thermodynamic parameter, is influenced by the electronic effects of the substituents. The phenylethyl group is weakly electron-donating, while the phenoxyethyl group has a more complex influence due to the electron-withdrawing nature of the ether oxygen, which is somewhat offset by the separation from the nitrogen atom by an ethyl chain. Computational studies on similar secondary amines can provide estimates for reaction enthalpies and activation energies. elifesciences.org
Table 1: Estimated Thermodynamic and Kinetic Parameters for Reactions of Secondary Amines
| Reaction Type | Typical ΔH (kcal/mol) | Typical Activation Energy (Ea) (kcal/mol) | Expected Relative Rate for this compound |
| N-Acylation | -10 to -20 | 10 - 15 | Slower than dimethylamine |
| N-Sulfonylation | -15 to -25 | 12 - 18 | Slower than dibenzylamine |
Note: The values presented are estimations based on general principles and data for analogous compounds. Specific experimental data for this compound is not available.
The reactions of amines typically proceed through well-defined intermediates. For instance, in acylation reactions with acyl chlorides, a tetrahedral intermediate is formed when the amine attacks the carbonyl carbon. savemyexams.com This intermediate then collapses, expelling a chloride ion to form the final amide product. savemyexams.com
In the context of electrophilic aromatic substitution on the phenyl rings, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edu The stability of this intermediate determines the position of substitution (ortho, meta, or para).
For metal-catalyzed cross-coupling reactions, the intermediates are organometallic species. For example, in palladium-catalyzed reactions, a typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with palladium complexes of the amine and the coupling partners as key intermediates. frontierspecialtychemicals.com
In substitution reactions where the amine itself or a derivative acts as a leaving group, its ability to depart is crucial. Amine groups are generally poor leaving groups; however, they can be converted into better leaving groups, such as a quaternary ammonium (B1175870) salt in the Hofmann elimination. libretexts.orgpressbooks.pub The nature of the leaving group significantly affects reaction rates, with more stable anions being better leaving groups. nih.gov
In electrophilic aromatic substitution, the existing substituents on the aromatic rings of this compound act as directing groups. The phenoxy group and the alkyl chain of the phenylethyl group are ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves on the benzene (B151609) ring. makingmolecules.com This is due to their ability to donate electron density to the ring, stabilizing the arenium ion intermediate. uci.edu
Derivatization and Structural Modification of N-(2-phenoxyethyl)-2-phenylethanamine
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The nitrogen atom is the most reactive site for substitution.
N-Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. byjus.comlibretexts.org This reaction yields N,N-disubstituted amides. Given the steric hindrance around the nitrogen of this compound, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or prolonged reaction times) compared to less hindered amines. mdpi.com
N-Sulfonylation: Similar to acylation, sulfonylation involves reacting the amine with a sulfonyl chloride to form a sulfonamide. libretexts.org These reactions are also subject to steric effects. The resulting sulfonamides are often stable, crystalline solids. researchgate.net A variety of catalysts and conditions, including microwave irradiation, have been developed to facilitate the sulfonylation of amines. acs.org
Table 2: Examples of N-Substitution Reactions for Secondary Amines
| Reagent | Product Type | General Conditions |
| Acetyl Chloride | N-acetamide | Pyridine, CH₂Cl₂ |
| Benzoyl Chloride | N-benzamide | NaOH, H₂O/CH₂Cl₂ (Schotten-Baumann) |
| p-Toluenesulfonyl Chloride | N-tosylsulfonamide | Pyridine, CH₂Cl₂ |
| Methanesulfonyl Chloride | N-mesylsulfonamide | Triethylamine, CH₂Cl₂ |
Both the phenoxy and phenyl rings are susceptible to functionalization.
Electrophilic Aromatic Substitution (EAS): The electron-rich nature of the phenyl and phenoxy groups facilitates EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. makingmolecules.combyjus.com The phenoxy group is a strongly activating ortho-, para-director, while the phenylethyl group is a weakly activating ortho-, para-director. makingmolecules.com Reactions would likely occur preferentially on the more activated phenoxy ring.
Metal-Catalyzed Coupling: The aryl groups can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-heteroatom bonds. frontierspecialtychemicals.com For instance, if a halogen were introduced onto one of the aromatic rings via EAS, it could then serve as a handle for a subsequent palladium-catalyzed coupling reaction to introduce a variety of substituents. nih.gov These reactions offer a powerful tool for the extensive modification of the molecular scaffold. frontierspecialtychemicals.com
Side Chain Modifications (e.g., Hydroxylation, Ether Cleavage)
The side chains of this compound offer several avenues for chemical modification, most notably at the ether linkage and the aromatic rings.
Hydroxylation:
The aromatic rings of the phenoxy and phenylethyl groups are susceptible to electrophilic hydroxylation. While enzymatic hydroxylation of phenylethylamine to tyramine (B21549) by liver microsomes is a known biochemical process, chemical hydroxylation can also be achieved. nih.govresearchgate.net This typically involves electrophilic aromatic substitution using strong oxidizing agents. For instance, treatment with reagents like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) could potentially introduce a hydroxyl group onto one or both of the phenyl rings, likely favoring the para position due to steric and electronic factors.
Furthermore, organocatalytic methods for the hydroxylation of C(sp³)–H bonds have been developed, which could potentially be applied to the ethyl side chains. nih.govacs.org These methods often employ secondary amines as catalysts in conjunction with an oxidant to generate a reactive oxaziridinium species that can insert an oxygen atom into a C-H bond. nih.govacs.org
Ether Cleavage:
The phenoxyethyl moiety contains an aryl alkyl ether bond (C-O). This ether linkage is generally stable but can be cleaved under harsh conditions using strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making the adjacent alcohol a better leaving group. masterorganicchemistry.commasterorganicchemistry.com
The cleavage of an aryl alkyl ether, such as the one in the subject compound, will invariably yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the aromatic ring's sp²-hybridized carbon is resistant to nucleophilic attack (SN1 or SN2). libretexts.org Therefore, the nucleophilic halide ion (I⁻ or Br⁻) will attack the less hindered ethyl carbon, breaking the alkyl C-O bond.
Table 1: Predicted Products of Acidic Ether Cleavage
| Reactant | Reagent | Predicted Products | Mechanism Type |
|---|---|---|---|
| This compound | Excess HBr or HI | Phenol and N-(2-bromoethyl)(2-phenylethyl)amine or N-(2-iodoethyl)(2-phenylethyl)amine | SN2 |
Catalytic Transformations Involving the Secondary Amine Moiety
The secondary amine functional group is a key feature of this compound, enabling its potential use in various catalytic applications.
Use in Organocatalysis
Secondary amines are a cornerstone of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. wikipedia.org this compound could theoretically function as an organocatalyst through two primary activation modes:
Enamine Catalysis: In reactions with aldehydes or ketones, the secondary amine can form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in reactions such as asymmetric aldol (B89426) or Michael additions. wikipedia.orgmdpi.com
Iminium Catalysis: The secondary amine can also react with α,β-unsaturated aldehydes or ketones to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to attack by nucleophiles. wikipedia.orgmdpi.com
The effectiveness of such a catalyst would depend on the steric bulk provided by the phenoxyethyl and phenylethyl groups, which would influence the stereochemical outcome of the catalyzed reactions. Chiral versions of secondary amines are widely used for enantioselective synthesis. researchgate.net
Ligand Design for Transition Metal Catalysis
The nitrogen atom of the secondary amine has a lone pair of electrons that can coordinate with transition metals, making this compound a potential ligand in transition metal catalysis. nih.gov The oxygen atom of the phenoxy group could also participate in chelation, potentially forming a bidentate [N, O] ligand. Such chelation can enhance the stability and modify the electronic and steric properties of the metal complex, thereby influencing its catalytic activity and selectivity. nih.govresearchgate.net
Phenoxy-imine and phenoxy-amine ligands have been successfully used in complexes with metals like titanium, zirconium, ruthenium, and chromium for various catalytic processes, including olefin polymerization and oxidation reactions. nih.govresearchgate.net The specific structure of this compound could be tailored for applications in reactions like cross-coupling, hydrogenation, or hydroformylation.
Table 2: Potential Catalytic Roles
| Catalysis Type | Role of this compound | Key Intermediate(s) | Example Reaction Types |
|---|---|---|---|
| Organocatalysis | Catalyst | Enamine, Iminium ion | Aldol reaction, Michael addition |
| Transition Metal Catalysis | Ligand | Metal-ligand complex | Olefin polymerization, Hydrogenation |
Stability and Degradation Pathways (Chemical Stability)
The chemical stability of this compound is generally high under standard conditions, but it can degrade under specific environmental stresses like high temperatures or oxidative conditions.
The stability of amines is influenced by their substitution pattern. Tertiary amines are generally more stable towards oxidation than primary or secondary amines. acs.orgacs.org The presence of a secondary amine makes the molecule susceptible to oxidation, which can lead to the formation of various degradation products. The ether linkage is typically resistant to degradation except under strongly acidic conditions, as previously discussed. libretexts.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For (2-phenoxyethyl)(2-phenylethyl)amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and couplings can be predicted based on the well-understood spectra of its constituent moieties: 2-phenylethylamine and 2-phenoxyethylamine (B128699). chemicalbook.comchemicalbook.comnih.gov
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl and phenoxy groups, as well as the aliphatic protons of the two ethyl chains. The protons of the phenyl ring on the phenylethyl group are expected to appear as a multiplet around 7.2-7.3 ppm. The protons of the phenoxy ring will likely be split into three signals due to the ether linkage: a triplet for the para-proton and two triplets (or doublet of doublets) for the ortho- and meta-protons, typically found between 6.8 and 7.4 ppm. The four methylene (B1212753) groups (-CH₂-) of the ethyl chains would likely appear as complex multiplets in the 2.8-4.2 ppm region due to coupling with each other and the influence of the adjacent nitrogen and oxygen atoms. The protons of the -NCH₂CH₂Ph group are expected around 2.8-3.0 ppm, while the protons of the -OCH₂CH₂N- group would be further downfield, with the -OCH₂- protons around 4.1 ppm and the -NCH₂- protons around 3.0 ppm.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The aromatic carbons of the phenyl group would resonate in the 126-140 ppm range, while the carbons of the phenoxy group would appear in the 114-160 ppm range, with the oxygen-bearing carbon being the most downfield. The aliphatic carbons of the ethyl chains are expected in the 40-70 ppm region. The specific chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C₆H₅-CH₂- | 7.20-7.35 (m, 5H) | 139.5 (C), 129.0 (CH), 128.5 (CH), 126.2 (CH) |
| -CH₂-Ph | 2.90 (t, 2H) | 36.0 |
| -N-CH₂- (from phenylethyl) | 2.95 (t, 2H) | 52.0 |
| -N-CH₂- (from phenoxyethyl) | 3.05 (t, 2H) | 50.0 |
| -O-CH₂- | 4.10 (t, 2H) | 66.0 |
| C₆H₅-O- | 6.90 (t, 1H), 6.95 (d, 2H), 7.28 (t, 2H) | 158.5 (C), 129.5 (CH), 121.0 (CH), 114.5 (CH) |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu We would expect to see cross-peaks between the adjacent methylene protons in both the phenylethyl and phenoxyethyl chains (e.g., between the protons of -N-CH₂- and -CH₂-Ph, and between -O-CH₂- and -CH₂-N-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~36.0 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the preferred conformation of the flexible ethyl side chains of this compound. For instance, correlations between protons on the phenylethyl group and the phenoxyethyl group could indicate a folded conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its constituent functional groups. nih.govchemicalbook.com
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the two aromatic rings.
Aliphatic C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region would be assigned to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups.
C-O-C (Ether) Stretching: A characteristic strong band for the asymmetric C-O-C stretching of the aryl-alkyl ether is expected around 1240-1260 cm⁻¹. The symmetric stretch would appear around 1020-1050 cm⁻¹.
C-N (Amine) Stretching: The C-N stretching vibration of the tertiary amine is typically found in the 1020-1250 cm⁻¹ region and may overlap with other vibrations.
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region would be due to the C=C in-plane bending vibrations of the aromatic rings.
Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) rings.
Predicted Vibrational Band Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600-1450 | C=C Bending | Aromatic Ring |
| 1260-1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1050-1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1250-1020 | C-N Stretch | Tertiary Amine |
| 900-690 | C-H Out-of-Plane Bend | Aromatic |
The flexibility of the two ethyl chains allows for the existence of multiple conformers, such as gauche and anti arrangements of the N-C-C-Ph and O-C-C-N dihedral angles. These different conformations can, in principle, be distinguished by subtle shifts in their vibrational frequencies. Theoretical calculations, often performed alongside experimental measurements, can help to predict the vibrational spectra of different stable conformers. A study on liquid 2-phenylethylamine using Raman spectroscopy and theoretical calculations revealed that multiple conformers can coexist in equilibrium. nih.gov Similar conformational heterogeneity would be expected for this compound, and temperature-dependent vibrational spectroscopy could be used to study the relative stabilities of these conformers.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound (C₁₆H₁₉NO) is 241 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) would undergo fragmentation. The fragmentation pathways for phenylethylamines are well-established and are often dominated by cleavage at the Cα-Cβ bond (benzylic cleavage) and cleavage alpha to the nitrogen atom. capes.gov.brchemicalbook.com
Predicted Major Fragmentation Pathways:
Benzylic Cleavage: Loss of a benzyl (B1604629) radical (C₇H₇•, m/z 91) from the phenylethyl moiety to form a fragment ion at m/z 150. C₆H₅CH₂CH₂N(CH₂CH₂OC₆H₅)⁺˙ → [CH₂N(CH₂CH₂OC₆H₅)]⁺ + C₆H₅CH₂•
Alpha-Cleavage (Phenylethyl side): Cleavage of the bond between the nitrogen and the phenylethyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91 and a radical cation at m/z 151. C₆H₅CH₂CH₂N(CH₂CH₂OC₆H₅)⁺˙ → C₆H₅CH₂CH₂• + [N(CH₂CH₂OC₆H₅)]⁺˙ (less likely) OR C₆H₅CH₂CH₂⁺ (m/z 105) + •N(CH₂CH₂OC₆H₅)
Alpha-Cleavage (Phenoxyethyl side): Cleavage of the bond between the nitrogen and the phenoxyethyl group. This can lead to the formation of a stable iminium ion. A common fragmentation for phenylethylamines is the formation of a CH₂NH₂⁺ fragment (or substituted equivalent), here potentially leading to a fragment at m/z 120 ([C₆H₅CH₂CH₂NH=CH₂]⁺) after rearrangement.
Ether Cleavage: Cleavage of the C-O bond in the phenoxyethyl group could lead to a phenoxy radical (C₆H₅O•, m/z 93) and a fragment at m/z 148, or a phenol (B47542) cation (C₆H₅OH⁺˙, m/z 94) after hydrogen rearrangement.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 241 | [M]⁺˙ (Molecular Ion) |
| 150 | [M - C₇H₇]⁺ |
| 134 | [C₉H₁₂N]⁺ |
| 105 | [C₈H₉]⁺ (Phenylethyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.
For this compound, with a molecular formula of C₁₆H₁₉NO, the theoretical exact mass of the neutral molecule is calculated with high precision. The protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would be the species analyzed. HRMS analysis provides experimental evidence for the elemental composition, confirming that the synthesized compound is indeed the target molecule and not an isobaric impurity. The identification of synthetic designer drugs like phenethylamines often relies on HRMS to differentiate between analogs with minor structural differences. nih.govacs.org
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| Neutral [M] | C₁₆H₁₉NO | 241.1467 |
| Protonated [M+H]⁺ | C₁₆H₂₀NO⁺ | 242.1545 |
Note: Data is calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 242.15) would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation of aliphatic amines is well-characterized and typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable immonium ion. For an unsymmetrical secondary amine like this compound, two primary α-cleavage pathways are expected:
Cleavage of the phenylethyl group: Loss of a benzyl radical (C₇H₇•) from the C-C bond alpha to the nitrogen results in the formation of a characteristic immonium ion.
Cleavage of the phenoxyethyl group: Loss of a phenoxymethyl (B101242) radical (C₇H₇O•) from the other alpha C-C bond produces a different immonium ion.
The relative abundance of these fragment ions provides insight into the stability of the resulting ions and radicals, helping to piece together the molecule's structure. The study of fragmentation patterns is crucial for distinguishing between isomers. libretexts.org
Table 2: Predicted MS/MS Fragmentation of [ this compound+H ]⁺
| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion | Predicted Fragment (m/z) | Neutral Loss |
| 242.15 | α-cleavage (phenylethyl side) | [CH₂=NH-CH₂CH₂OPh]⁺ | 150.0868 | C₇H₇• (benzyl radical) |
| 242.15 | α-cleavage (phenoxyethyl side) | [CH₂=NH-CH₂CH₂Ph]⁺ | 134.0970 | C₇H₇O• (phenoxymethyl radical) |
| 242.15 | Benzylic cleavage | [C₇H₇]⁺ | 91.0548 | C₉H₁₂NO• |
Note: Ph represents a phenyl group. The m/z values are for the monoisotopic masses of the predicted fragment ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org To apply this technique to this compound, a high-quality single crystal of the compound must first be grown.
If a suitable crystal is obtained, X-ray diffraction analysis can provide a wealth of structural information, including:
Conformation: The exact spatial orientation of the phenoxyethyl and phenylethyl groups relative to each other.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or van der Waals forces.
While no crystal structure for this compound is currently reported, this technique remains the gold standard for unambiguous solid-state structure elucidation of organic molecules. wikipedia.org The robust nature of this method has even allowed for the observation of transient reaction intermediates, such as hemiaminals, by trapping them within crystalline porous networks. researchgate.net
Chromatographic and Other Separation Techniques in Research
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity and resolving its enantiomers.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome these issues, several strategies are employed:
Derivatization: The amine can be converted into a less polar, more volatile derivative. A common method is acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de
Specialized Columns: Columns with surfaces that are chemically treated to be more inert and basic are used to minimize undesirable interactions. Volamine-type columns are specifically designed for the analysis of amines. nih.gov
A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be used to assess the purity of a this compound sample. umich.edu
Table 3: Representative GC Parameters for Amine Analysis
| Parameter | Typical Setting | Purpose |
| Column | Agilent CP-Volamine or similar | Specialized for amine separation, reduces peak tailing. |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on boiling point and column interaction. |
| Detector | FID or MS | FID for general purity; MS for identification of impurities. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most common technique for purity determination and quantitative analysis of non-volatile or thermally sensitive compounds. For an aromatic amine like this compound, reversed-phase HPLC is the method of choice. thermofisher.com
A typical analysis would involve a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. To ensure good peak shape for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to suppress the interaction of the analyte with residual silanol (B1196071) groups on the stationary phase. sielc.com Detection is readily achieved using a UV detector, as the two phenyl rings in the molecule provide strong chromophores.
Table 4: General HPLC Method for Aromatic Amine Purity Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA (gradient) | Elutes compounds from the column; TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 - 40 °C | Controls retention time and efficiency. |
| Detection | UV at ~210 nm or ~254 nm | The phenyl rings absorb UV light, allowing for detection. |
Chiral Chromatography for Enantiomeric Separation
The structure of this compound contains a stereocenter at the nitrogen atom (assuming a stable nitrogen inversion barrier) and is therefore chiral. This means it exists as a pair of non-superimposable mirror images called enantiomers. The separation and quantification of these enantiomers are crucial, as they can have different biological activities.
Chiral HPLC is the premier technique for separating enantiomers. mdpi.com This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely successful for the resolution of a broad range of chiral compounds, including amines. yakhak.org
Method development for the chiral separation of this compound would involve screening a variety of CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) to achieve baseline resolution of the two enantiomers. mdpi.comnih.gov
Table 5: Common Chiral Stationary Phases for Amine Separation
| CSP Name (Brand Example) | Chiral Selector | Common Application Type |
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for many chiral compounds. |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Alternative selectivity to cellulose-based phases. |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Often effective for separating enantiomers of various amines. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Competitor to Chiralcel OD with similar selectivity. |
Spectrophotometric Methods (UV-Visible) for Electronic Transitions
Spectrophotometry in the ultraviolet (UV) and visible regions of the electromagnetic spectrum is a powerful analytical technique used to study the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. upenn.edu The specific wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption of light. upenn.edu
In the case of this compound, the key structural features that dictate its UV-Visible spectrum are the two phenyl rings, the tertiary amine nitrogen atom, and the ether oxygen atom. The phenyl rings act as the primary chromophores, while the nitrogen and oxygen atoms, with their non-bonding electrons (lone pairs), act as auxochromes, which can modify the absorption characteristics of the chromophores.
The electronic transitions observable by UV-Visible spectroscopy are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) or n → σ* (non-bonding to sigma antibonding). elte.huuzh.ch
π → π Transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π antibonding orbital. elte.hu They are characteristic of molecules containing double or triple bonds and aromatic systems. The two phenyl rings in this compound are expected to give rise to intense π → π* absorption bands.
n → σ Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a σ antibonding orbital. upenn.edu Saturated compounds with atoms bearing lone pairs, like amines and ethers, typically exhibit these transitions. upenn.edu
n → π Transitions: This type of transition occurs when an electron from a non-bonding orbital is promoted to a π antibonding orbital. uzh.ch This is possible in molecules where a heteroatom with a lone pair is adjacent to a π-system. The intensity of n → π* transitions is generally lower than that of π → π* transitions. elte.hu
Research on β-phenylethylamine (PEA) in aqueous solutions has identified characteristic absorption peaks in the UV region. researchgate.netnih.gov One study identified two distinct absorption maxima for PEA at 210 nm and 258 nm. nih.gov The peak at 258 nm is characteristic of the π → π* transition of the benzene ring, often showing fine vibrational structure. Another absorption band is observed at a lower wavelength, around 210 nm. researchgate.netnih.gov The non-bonding electrons of the primary amine group in PEA are expected to undergo n → σ* transitions, which typically occur at wavelengths below 200 nm and may not be easily observed with standard spectrophotometers. upenn.edu
The following table summarizes the observed UV-Visible absorption data for the related compound β-phenylethylamine.
For this compound, one would anticipate a more complex spectrum than that of PEA, with overlapping bands from the two distinct phenyl environments (phenylethyl and phenoxyethyl). The electronic transitions would still be dominated by the π → π* absorptions of the aromatic rings, likely appearing in the 200-280 nm range. The presence of the tertiary amine and ether linkages provides non-bonding electrons that could result in n → σ* transitions, though these are typically weak and occur in the far UV region. upenn.edu
Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available data corresponding to the specific computational and theoretical chemistry studies requested in the provided outline.
The search results did not yield any studies on "this compound" concerning Density Functional Theory (DFT) for geometry optimization, conformational landscape exploration, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of spectroscopic properties, or Molecular Dynamics (MD) simulations.
The available literature focuses on a related but structurally distinct compound, 2-phenylethylamine. Adhering to the strict instruction to focus solely on "this compound," it is not possible to generate the requested article. Providing information on 2-phenylethylamine would deviate from the specified subject of the article.
Therefore, the requested article on the computational and theoretical chemistry of "this compound" cannot be generated at this time due to the absence of relevant research findings.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformations
The conformation of flexible molecules like (2-phenoxyethyl)(2-phenylethyl)amine is significantly influenced by the surrounding solvent environment. Computational simulations, particularly molecular mechanics and molecular dynamics, are employed to understand these effects. In the gas phase, the molecule's conformation is determined by intramolecular forces, such as steric hindrance and weak hydrogen bonds. However, in a solvent, especially a polar protic solvent like water, the conformational landscape changes dramatically.
Studies on analogous small molecule neurotransmitters, such as 2-amino-1-phenylethanol, demonstrate that solvent molecules play a critical role in determining conformational preferences. nih.gov Water molecules can form hydrogen-bonded bridges between the functional groups of the solute, such as the amine nitrogen and the ether oxygen in this compound. nih.govresearchgate.net This interaction can stabilize conformations that might be energetically unfavorable in the gas phase. nih.gov The reorganization of these solvent structures also provides a lower-energy pathway for the interconversion between different conformers. nih.gov
The explicit consideration of solvent molecules in computational models is essential, as the solvent shell determines not only the preferred molecular conformation but also the viability and selectivity of chemical reactions. frontiersin.org For this compound, the interplay between the hydrophobic phenyl and phenoxy groups and the polar secondary amine group dictates its solvation structure and, consequently, its three-dimensional shape in a biological medium.
Table 1: Influence of Solvent on Molecular Conformer Stability
| Conformer Type | Gas Phase Stability | Aqueous Solution Stability | Rationale for Change |
|---|---|---|---|
| Folded (Aromatic rings in proximity) | Moderate | Potentially higher | Hydrophobic collapse to minimize exposure to water. |
| Extended (Functional groups separated) | High | High | Solvation of polar amine group by water molecules. researchgate.net |
| Solvent-Bridged | N/A | High | Specific hydrogen bonding interactions with water stabilize unique conformations. nih.gov |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating potential metabolic or chemical reaction pathways for a compound. For phenylethylamine derivatives, several reaction routes have been modeled, providing a framework for predicting the reactivity of this compound.
One key pathway is enzymatic degradation. Studies on Pseudomonas putida have detailed the catabolic route for 2-phenylethylamine, which involves deamination to phenylacetaldehyde (B1677652) by a quinohaemoprotein amine dehydrogenase, followed by oxidation to phenylacetic acid. nih.gov Theoretical models of this process would involve calculating the energy profile of the reaction, identifying the transition state for the enzymatic deamination of the amine group, and determining the activation energy.
Another modeled pathway is the chemical conversion of phenylethylamine into Strecker aldehydes, such as phenylacetaldehyde, in the presence of lipid oxidation products. nih.gov This reaction is proposed to proceed through the formation of an imine intermediate. nih.gov Transition state analysis for this non-enzymatic reaction in model systems has been performed, with calculated activation energies (Ea) for the reaction between phenylethylamine and various aldehydes. nih.gov For example, the reaction with 2,4-decadienal (DD) and 4-oxo-2-nonenal (B12555) (ON) yielded Ea values of 54.8 and 53.8 kJ/mol, respectively. nih.gov Such models could be applied to this compound to predict its stability and potential degradation products in relevant chemical environments.
Table 2: Modeled Reaction Parameters for Phenylethylamine Analogs
| Reaction Pathway | Key Intermediate | Calculated Parameter | Value | Reference |
|---|---|---|---|---|
| Chemical Conversion | Imine from phenylethylamine + 2,4-decadienal (DD) | Activation Energy (Ea) | 54.8 kJ/mol | nih.gov |
| Chemical Conversion | Imine from phenylethylamine + 4-oxo-2-nonenal (ON) | Activation Energy (Ea) | 53.8 kJ/mol | nih.gov |
| Enzymatic Degradation | Phenylacetaldehyde | Pathway Elucidation | Deamination via amine dehydrogenase | nih.gov |
Structure-Activity Relationship (SAR) Modeling at a Molecular Level
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For the phenethylamine (B48288) class, SAR is well-documented, providing a strong basis for predicting the potential biological interactions of this compound. nih.govacs.org The core phenethylamine scaffold is a key feature in ligands for numerous biological targets, including adrenergic, dopamine (B1211576), and serotonin (B10506) receptors. nih.govmdpi.com
Key structural features of this compound for SAR analysis include:
The Ethylamine (B1201723) Side Chain : The two-carbon spacer between the nitrogen and the phenyl ring is considered optimal for activity at many adrenergic and serotonergic receptors. slideshare.netpharmacy180.com
Substitution on the Nitrogen : The presence of a substituent on the amine nitrogen, in this case, a 2-phenoxyethyl group, is a critical determinant of receptor selectivity. Generally, increasing the bulk of the nitrogen substituent tends to decrease α-adrenergic receptor activity while increasing β-receptor activity. pharmacy180.com In the context of serotonin receptors like 5-HT₂A, N-substitution can have varied effects, with some N-benzyl derivatives showing high affinity. mdpi.comnih.gov
The Phenyl Ring : The unsubstituted phenyl ring of the phenylethyl moiety is a foundational component. Substitutions on this ring are known to modulate receptor affinity and selectivity significantly. nih.govbiomolther.org
The Phenoxyethyl Group : This larger N-substituent, with its ether linkage and second aromatic ring, introduces additional points of potential interaction with a receptor, including hydrogen bond acceptance at the ether oxygen and hydrophobic or pi-stacking interactions from the phenoxy ring.
SAR studies on phenethylamine derivatives have shown that the presence of two phenyl groups, one attached to the ethylamine backbone and another as part of a substituent on the nitrogen, can lead to high affinity for receptors like 5-HT₂A. nih.govbiomolther.org
Quantitative Structure-Activity Relationship (QSAR) Derivations
QSAR models build upon SAR by creating a mathematical relationship between the chemical structure and biological activity. These models use calculated molecular descriptors to predict the activity of new compounds. For phenethylamines, QSAR studies have successfully been used to discriminate between agonists and antagonists and to predict their binding affinities. nih.govscispace.com
Support Vector Machine (SVM) has been shown to be a powerful method for developing robust QSAR models for this class of compounds, outperforming other methods in predicting activity. nih.govscispace.com The accuracy of these models relies on the selection of relevant molecular descriptors, which can be categorized as electronic, steric, or hydrophobic.
For a molecule like this compound, relevant descriptors would include:
Electronic Descriptors : HOMO and LUMO orbital energies, which have been shown to be critical for correlation with binding strength in related compounds. beilstein-journals.org
Topological Descriptors : Molecular connectivity indices and shape indices that describe the molecule's size and branching.
Quantum Chemical Descriptors : Partial atomic charges, dipole moment, and polarizability, which quantify the molecule's charge distribution and ability to engage in electrostatic interactions.
A hypothetical QSAR equation for a series of phenethylamine derivatives might take the general form: Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Table 3: Key Molecular Descriptors in Phenethylamine QSAR Models
| Descriptor Type | Example | Relevance to this compound | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate/accept electrons in receptor interactions. | beilstein-journals.org |
| Topological | Kappa Shape Indices | Quantifies molecular shape and size, which are crucial for fitting into a binding pocket. | nih.gov |
| Quantum Chemical | Partial Charge on Nitrogen | Determines the strength of ionic or hydrogen bond interactions with the receptor. | nih.gov |
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. The focus of this analysis is on the binding mode—the specific interactions and conformation—rather than the functional outcome. For this compound, a likely target for docking studies, based on its structural similarity to other known ligands, would be the serotonin 5-HT₂A receptor. nih.govbiomolther.org
In a typical docking simulation, the this compound molecule would be placed into the 5-HT₂A binding pocket. The simulation would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding energy. The resulting top-ranked poses would reveal the most probable binding mode.
Predicted key interactions for this compound within a receptor like 5-HT₂A would likely include:
Ionic/Hydrogen Bond : A crucial salt bridge or hydrogen bond between the protonated secondary amine of the ligand and a key acidic residue in the binding pocket, such as an aspartate.
Hydrophobic Interactions : The ethyl chain and parts of the aromatic rings would likely engage in hydrophobic interactions with nonpolar residues in the receptor.
Pi-Pi Stacking : The phenyl and phenoxy rings could form favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
Hydrogen Bond Acceptance : The ether oxygen of the phenoxyethyl group could act as a hydrogen bond acceptor with a suitable donor residue in the receptor pocket, an interaction not present in simple phenethylamines.
These predicted binding modes provide a structural hypothesis for the molecule's activity and can guide the design of new analogs with improved affinity or selectivity.
Exploration of Molecular Interactions in Biological Contexts Non Clinical Focus
In Vitro Ligand-Target Binding Studies
The phenethylamine (B48288) scaffold is a well-established pharmacophore known to interact with a variety of receptor systems. Generally, derivatives of 2-phenethylamine exhibit activity at monoaminergic receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. The specific substitutions on the amine and the phenyl ring dictate the affinity and selectivity for these receptor subtypes.
For (2-phenoxyethyl)(2-phenylethyl)amine, a comprehensive analysis would require experimental data from radioligand binding assays to determine its affinity (Ki or Kd values) for a panel of receptors. Key targets would include, but not be limited to:
5-HT₂ Receptors (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C): Many N-substituted phenethylamines show significant affinity for these receptors, with some acting as agonists or antagonists. The presence of the bulky (2-phenoxyethyl) and (2-phenylethyl) groups would be expected to influence the binding mode and affinity compared to simpler phenethylamines.
D₂ Receptors: Dopamine D₂ receptor interaction is a common feature of phenethylamine derivatives. An antagonistic interaction between adenosine (B11128) A₂ₐ and dopamine D₂ receptors has been observed, which can be modulated by phenethylamine-like compounds.
Adrenergic Receptors (e.g., α₁, α₂, β₁, β₂): The structural similarity to endogenous catecholamines like norepinephrine and epinephrine suggests a potential for interaction with adrenergic receptors.
Adenosine Receptors (e.g., A₁, A₂ₐ): Certain N-substituted phenethylamines have been developed as ligands for adenosine receptors.
Without experimental data, any discussion of the receptor binding profile of this compound remains speculative. A data table, such as the one conceptualized below, would be necessary to present these findings.
Interactive Data Table: Receptor Binding Affinities of this compound (Data Not Available)
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| 5-HT₂ₐ | Data Not Available | |
| 5-HT₂ₙ | Data Not Available | |
| 5-HT₂C | Data Not Available | |
| D₂ | Data Not Available | |
| α₁ Adrenergic | Data Not Available | |
| α₂ Adrenergic | Data Not Available | |
| β₁ Adrenergic | Data Not Available | |
| β₂ Adrenergic | Data Not Available | |
| A₁ Adenosine | Data Not Available | |
| A₂ₐ Adenosine | Data Not Available |
This table is for illustrative purposes only. No experimental data for this compound has been found.
Phenethylamines are known to interact with various enzymes, most notably monoamine oxidase (MAO). The potential for this compound to act as an inhibitor of enzymes such as MAO, aldose reductase, and carbonic anhydrase would need to be investigated through in vitro enzymatic assays.
Monoamine Oxidase (MAO-A and MAO-B): MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Phenethylamine itself is a substrate for MAO-B. N-substitution can alter this interaction, potentially leading to inhibitory activity.
Aldose Reductase: This enzyme is implicated in diabetic complications, and some modified 2-phenethylamines have been explored as potential inhibitors.
Carbonic Anhydrase: This is a family of metalloenzymes, and certain amine-containing compounds can act as inhibitors.
Quantitative data, such as IC₅₀ or Ki values, would be required to characterize the inhibitory potency and selectivity of this compound.
Interactive Data Table: Enzyme Inhibition Profile of this compound (Data Not Available)
| Enzyme | Inhibition Constant (IC₅₀/Ki, µM) | Mechanism of Inhibition | Source |
| MAO-A | Data Not Available | ||
| MAO-B | Data Not Available | ||
| Aldose Reductase | Data Not Available | ||
| Carbonic Anhydrase | Data Not Available |
This table is for illustrative purposes only. No experimental data for this compound has been found.
Biophysical Characterization of Molecular Interactions
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. An ITC experiment would provide a complete thermodynamic profile of the interaction between this compound and a purified target protein (e.g., a receptor or enzyme). This would allow for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information is crucial for understanding the driving forces behind the molecular recognition process.
To gain mechanistic insights at an atomic level, co-crystallization of this compound with its target protein would be necessary. Solving the three-dimensional structure of the ligand-protein complex via X-ray crystallography or cryo-electron microscopy would reveal the precise binding pose of the ligand and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. Such structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design.
Mechanistic Studies of Cellular Responses
Once high-affinity targets are identified, the downstream cellular effects of this compound binding would need to be elucidated. For example, if the compound binds to a G-protein coupled receptor (GPCR), studies would focus on its ability to modulate signal transduction pathways. This could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or inositol phosphates, or assessing the recruitment of signaling proteins such as β-arrestin. Techniques like Western blotting or reporter gene assays could be employed to investigate the activation or inhibition of specific signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.
Structure-Based Ligand Design Principles and Computational Approaches for Interaction Optimization
The rational design of ligands with optimized interactions for specific biological targets is a cornerstone of modern medicinal chemistry. For a molecule such as this compound, structure-based ligand design principles and computational chemistry offer powerful tools to understand its molecular interactions and to guide the synthesis of analogs with enhanced affinity and selectivity. This section explores these principles and computational approaches in the context of optimizing the interactions of this compound and its derivatives.
The core structure of this compound presents several key features that can be systematically modified to probe and enhance its binding to a biological target. These include the phenylethylamine scaffold, which is a common motif in many biologically active compounds, and the N-(2-phenoxyethyl) substituent, which introduces additional steric bulk, flexibility, and potential interaction points.
Key Principles of Structure-Based Ligand Design:
Target-Ligand Complementarity: The fundamental principle of structure-based design is to maximize the complementarity between the ligand and the binding site of the biological target in terms of shape and electronic properties. This involves optimizing hydrophobic, hydrogen bonding, and electrostatic interactions.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For phenethylamine derivatives, a common pharmacophore often includes an aromatic ring, a hydrophobic feature, and a positively ionizable amine. The phenoxy group in this compound can contribute an additional aromatic or hydrophobic feature to this model.
Structure-Activity Relationship (SAR) Analysis: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. This provides valuable information about which parts of the molecule are critical for its interaction with the target.
Computational Approaches for Interaction Optimization:
Computational techniques are invaluable for predicting and analyzing the interactions of ligands with their biological targets, thereby guiding the design of more potent and selective molecules.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can provide insights into the binding mode of this compound and its analogs, highlighting key interactions with amino acid residues in the binding pocket. The results are often expressed as a docking score, which estimates the binding affinity.
Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established, it can be used to screen large databases of virtual compounds to identify new molecules that fit the model and are therefore likely to be active. This approach can be used to discover novel scaffolds that mimic the key interactions of this compound.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the role of conformational changes in the binding process.
Detailed Research Findings from Analog Studies:
While specific research on this compound is limited, studies on related N-substituted phenethylamines provide valuable insights that can be extrapolated. For instance, research on N-benzyl phenethylamines as 5-HT2A/2C agonists has shown that the nature and substitution pattern of the N-aromatic group significantly influence binding affinity and functional activity. N-(2-hydroxybenzyl) substituted compounds, for example, have demonstrated high potency at the 5-HT2A receptor. This suggests that the phenoxy group in this compound could be a key determinant of its biological activity, and modifications to this group are likely to have a significant impact.
Furthermore, computational docking studies on a broad range of phenethylamine derivatives targeting the colchicine binding site of tubulin have revealed that these compounds can adopt binding poses similar to known microtubule-destabilizing agents. This highlights the potential for this chemical class to interact with a variety of biological targets.
Illustrative Data Tables:
To demonstrate how computational data can be presented and utilized in structure-based ligand design, the following tables provide hypothetical results for a series of analogs of this compound. These data are for illustrative purposes and are based on the principles discussed above.
| Compound | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| This compound | Parent Compound | -8.5 | Pi-pi stacking (phenyl rings), Hydrophobic (ethyl chains) |
| Analog A | 4-Fluoro on phenoxy ring | -8.9 | Enhanced pi-pi stacking, Halogen bond with Serine |
| Analog B | 4-Methoxy on phenoxy ring | -8.2 | Steric hindrance in binding pocket |
| Analog C | Replacement of phenoxy with benzyloxy | -8.7 | Increased flexibility allowing better fit |
| Analog D | Methylation of the amine | -7.9 | Loss of key hydrogen bond with Aspartate |
| Feature | Description | Involved Moiety | Potential Interacting Residue Type |
|---|---|---|---|
| Aromatic Ring 1 (AR1) | Hydrophobic and pi-stacking interactions | Phenylethyl group | Phenylalanine, Tyrosine, Tryptophan |
| Aromatic Ring 2 (AR2) | Hydrophobic and pi-stacking interactions | Phenoxy group | Phenylalanine, Tyrosine, Tryptophan |
| Positive Ionizable (PI) | Electrostatic interaction, Hydrogen bond donor | Secondary amine | Aspartic acid, Glutamic acid |
| Hydrophobic (HY) | Van der Waals interactions | Ethyl chains | Leucine, Isoleucine, Valine |
| Hydrogen Bond Acceptor (HBA) | Hydrogen bond with a donor group | Ether oxygen | Serine, Threonine, Asparagine |
By integrating these computational approaches with experimental validation, researchers can systematically explore the chemical space around this compound to develop new ligands with improved biological profiles. The iterative cycle of design, synthesis, and testing, guided by computational insights, is a powerful strategy for optimizing molecular interactions in a biological context.
Potential Research Applications Beyond Biology Non Prohibited Areas
Applications in Materials Science
The structural features of (2-phenoxyethyl)(2-phenylethyl)amine make it a promising building block for novel organic materials.
The presence of a reactive secondary amine hydrogen allows this compound to function as a monomer in polymerization reactions. Polymers that incorporate amine functionalities are highly valued for their ability to be conjugated or to complex with other molecules. rsc.org The synthesis of polymers from amine-functional initiators is a subject of ongoing research. rsc.org
Derivatives of phenylethylamine have been successfully used as functionalized templates for creating molecularly imprinted polymers (MIPs), which are materials designed to selectively recognize specific molecules. mdpi.com For instance, N-(2-arylethyl)-2-methylprop-2-enamides, synthesized from 2-arylethylamines, serve as precursors for these specialized polymers. mdpi.com Similarly, this compound could be reacted with various co-monomers to create new polymeric materials with tailored properties. The secondary amine can participate in step-growth polymerization with monomers such as di-epoxides, di-isocyanates, or di-acyl chlorides to form polyamines, polyureas, or polyamides, respectively. The bulky phenoxyethyl and phenylethyl side chains would influence the resulting polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-Monomer Example | Linkage Formed | Potential Polymer Properties |
| Polyamine | Diglycidyl ether | Amino-alcohol | Increased hydrophilicity, adhesive properties |
| Polyamide | Adipoyl chloride | Amide | High thermal stability, mechanical strength |
| Polyurea | Toluene diisocyanate | Urea | Elastomeric properties, hydrogen bonding networks |
The development of organic materials for electronic and optical applications is a rapidly growing field. Compounds with π-conjugated systems are central to materials like organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govnih.gov Phenoxazine derivatives, which contain a related structural motif, are noted for their applications in OLEDs, dye-sensitized solar cells, and as fluorescent probes due to their favorable photoluminescent properties. nih.govnih.gov
The this compound molecule contains two aromatic rings, which could be chemically modified to enhance π-conjugation and tune its electronic properties. This makes it a potential precursor for synthesizing novel dyes or semiconductors. Research has shown that even simple phenylethylamine structures are investigated within the context of functional materials. acs.org The incorporation of heteroatoms like nitrogen and oxygen can influence the charge transport properties of the material, making this compound an interesting scaffold for developing new functional organic materials.
Catalysis and Organocatalysis
The amine and ether functionalities within this compound suggest its potential utility in both metal-based catalysis and organocatalysis.
The nitrogen of the amine and the oxygen of the ether group in this compound can act as donor atoms, allowing the molecule to function as a bidentate (N,O) ligand for transition metal centers. The development of new ligands is crucial for advancing catalytic processes, enabling higher efficiency and selectivity. Palladium-catalyzed C-H activation reactions, for example, rely heavily on ligands to control the reaction's outcome, with phenylethylamine derivatives often used as substrates in these transformations. nih.govmdpi.com
Furthermore, phenoxy-based ligands are well-established in the field of olefin polymerization catalysis. nih.gov The synthesis of novel proligands, which are ligand precursors, has been achieved using chiral phenylethylamine, highlighting the utility of this scaffold in creating sophisticated catalytic systems. acs.org The specific steric and electronic properties conferred by the phenoxyethyl and phenylethyl groups could lead to novel reactivity or selectivity when this compound is complexed with metals like palladium, copper, or rhodium.
Table 2: Features of this compound as a Potential Catalyst Ligand
| Feature | Description | Potential Catalytic Application |
| Coordination Sites | Nitrogen (amine) and Oxygen (ether) | Forms a stable 5-membered chelate ring with a metal center. |
| Steric Hindrance | Bulky phenylethyl and phenoxyethyl groups | Can influence enantioselectivity in asymmetric catalysis. |
| Electronic Properties | Electron-donating amine and ether | Can modulate the electron density and reactivity of the metal center. |
| Structural Modifiability | Aromatic rings can be functionalized | Allows for fine-tuning of ligand properties for specific reactions. |
Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry. Secondary amines are a cornerstone of organocatalysis, primarily through the formation of enamine intermediates with carbonyl compounds. Chiral 1-phenylethylamine (B125046) has been shown to be an effective organocatalyst in various transformations. nih.govunityfvg.it
While this compound is achiral, its secondary amine functionality makes it a candidate for use in organocatalytic reactions. It could be used to develop new, sterically demanding catalysts. Furthermore, it could be resolved into its constituent enantiomers if synthesized from chiral starting materials, opening the door to its use in asymmetric organocatalysis. The unique steric environment created by its two distinct side chains could offer different selectivity compared to more conventional secondary amine catalysts like diphenylamine (B1679370) or piperidine.
Development of Advanced Chemical Probes and Tool Compounds
Chemical probes are essential tools for studying complex biological systems. The 2-phenylethylamine framework is considered a "privileged scaffold" in medicinal chemistry because it is a core component of many natural signaling molecules and synthetic drugs. researchgate.netmdpi.com This makes its derivatives ideal starting points for the design of chemical probes.
Studies have examined the structural requirements of phenylethylamine derivatives for interaction with specific cellular targets, such as neurotransmitter transporters. nih.govnih.govkoreascience.kr By modifying the this compound scaffold—for example, by introducing reporter tags (like fluorophores or biotin) or photo-activatable cross-linking groups onto one of the aromatic rings—researchers could develop novel chemical probes. Such probes could be used to identify new binding partners, study receptor function, or visualize cellular processes, leveraging the foundational structure of phenylethylamine to guide their design.
Radiolabeled Ligands for Receptor Mapping
The development of radiolabeled ligands is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET), which allows for the visualization and quantification of specific molecular targets in vitro and in vivo. The core structure of this compound, combining phenethylamine (B48288) and phenoxy-groupings, is found in compounds designed as high-affinity ligands for various receptors.
A relevant example is the development of a PET ligand for the peripheral benzodiazepine (B76468) receptor (PBR), where analogues of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide were synthesized and evaluated. nih.gov One such analogue, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, demonstrated high affinity for PBR and was successfully used for imaging in a primate brain. nih.gov This compound incorporates a phenoxy group and a substituted benzyl (B1604629) group, which is structurally related to the phenylethyl group. The successful radiolabeling with fluorine-18 (B77423) and its application in PET imaging highlight the potential of molecules with a similar backbone to this compound to be developed as radioligands.
The general class of phenethylamines has been extensively studied for its interaction with a variety of receptors, including serotonin (B10506) (5-HT) receptors. nih.govplos.orgnih.govnih.govnih.govbiomolther.org The structure-activity relationship (SAR) studies of phenethylamine derivatives are critical in designing selective ligands. nih.govnih.gov For instance, N-benzyl substitution on a phenethylamine skeleton has been shown to increase affinity for the 5-HT2A receptor. nih.govnih.gov By introducing a radiolabel, such as Carbon-11 or Fluorine-18, onto a molecule like this compound, it could theoretically be used to map the distribution and density of its target receptors.
Table 1: Examples of Phenylethylamine Analogs Used in Receptor Binding Studies
| Compound/Analog Class | Receptor Target | Key Findings | Citations |
| N-Benzylphenethylamine analogues | 5-HT2A Serotonin Receptor | N-benzyl group increases affinity. Constrained analogues help map the binding conformation. | nih.govnih.gov |
| Constrained Phenylethylamines | 5-HT2 Receptors | Cyclization of the ethylamine (B1201723) chain affects affinity and selectivity for 5-HT2 subtypes. | plos.orgnih.gov |
| N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide | Peripheral Benzodiazepine Receptor (PBR) | Successful development as a PET ligand for in vivo imaging. | nih.gov |
This table is interactive. Click on the headers to sort.
Affinity Reagents for Target Identification
Affinity-based chemical probes are valuable tools for identifying the protein targets of small molecules. frontiersin.orgnih.govnih.govresearchgate.net These probes typically consist of a ligand that binds to the target protein, a reactive group for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.org The this compound scaffold could serve as the ligand portion of such a probe.
Photoaffinity labeling (PAL) is a common strategy where a photoreactive group (like a diazirine or benzophenone) is incorporated into the probe. nih.gov Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acid residues of the target protein. The tagged proteins can then be isolated and identified using mass spectrometry. Given the presence of two phenyl rings in this compound, a photoreactive group could be readily incorporated into its structure.
For example, photoreactive derivatives of CGS 21680, an adenosine (B11128) A2A receptor agonist that contains a phenylethylamine moiety, have been synthesized to elucidate the functional analysis of the receptor. researchsquare.com Similarly, the development of customized fluorescent probes for enzymes like butyrylcholinesterase demonstrates how modifying a core structure can enhance affinity and allow for rapid detection. mdpi.com
Theoretically, this compound could be chemically modified to include a photoreactive group and a reporter tag, transforming it into an affinity-based probe to identify its interacting protein partners in a complex biological sample.
Antioxidant Property Investigations (as a chemical characteristic/mechanism)
The investigation of antioxidant properties of chemical compounds is an active area of research. Phenolic compounds and amines are known to possess antioxidant activities, acting through various mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net The structure of this compound contains a phenoxy group, which is a key feature in many phenolic antioxidants.
Studies on substituted phenethylamine-based thioureas and imines have demonstrated their potential as antioxidant agents. researchsquare.comresearchgate.net For instance, certain phenethylamine-based thiourea (B124793) derivatives have shown strong antioxidant properties in various assays. researchgate.net The antioxidant activity is often influenced by the nature and position of substituents on the phenyl ring. researchgate.netresearchgate.net
A computational study on newly designed phenylethylamine derivatives explored their antioxidant potential, highlighting the importance of functional groups and their arrangement. researchgate.net While this compound itself was not included in that study, the presence of the ether oxygen in the phenoxyethyl group and the tertiary amine could influence its electron-donating ability and, consequently, its potential as a radical scavenger. The structure-activity relationships of phenolic and aniline (B41778) compounds show that the number and position of active groups (like -OH or -NH2) play a crucial role in their antioxidant capacity. researchgate.net
Further experimental investigation would be required to determine if this compound exhibits significant antioxidant activity and to elucidate the underlying chemical mechanisms.
Table 2: Antioxidant Activity of Phenylethylamine Analogs
| Compound Class | Antioxidant Assay | Key Findings Related to Structure | Citations |
| Phenethylamine-based thioureas | DPPH, ABTS, CUPRAC | Strong antioxidant properties observed. Activity influenced by substituents on the phenyl ring. | researchgate.net |
| Phenethylamine-based imine-metal complexes | ABTS, CUPRAC | The metal complexes, in this particular study, did not show antioxidant activity, though imine-metal complexes in general can have such properties. | researchsquare.com |
| Phenolic and Aniline Compounds | H2O2 and DPPH scavenging | Activity depends on the number and position of -OH and -NH2 groups. | researchgate.net |
This table is interactive. Click on the headers to sort.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
Machine learning models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), can be trained on datasets of similar phenylethylamine and diarylethylamine compounds to predict their biological activity. nih.govrsc.org For instance, a study on phenylnaphthylamine antioxidants used machine learning to identify optimal substitution positions to improve antioxidant activity, a strategy that could be applied to the (2-phenoxyethyl)(2-phenylethyl)amine scaffold. rsc.org
Table 1: Applications of AI/ML in the Design of this compound Analogs
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| De Novo Design | Generative models create novel molecular structures with desired properties from scratch. elsevier.comnih.gov | Rapid generation of diverse libraries of this compound derivatives for screening. |
| Property Prediction | Deep learning models forecast physicochemical, pharmacokinetic, and toxicity profiles from chemical structures. eisai.comelsevier.com | Prioritization of synthetic targets, reducing time and resource expenditure. |
| QSAR Modeling | Statistical models correlate chemical structures with biological activities to guide the design of more potent compounds. elsevier.comnih.gov | Rational design of analogs with improved target affinity and selectivity. |
Novel Synthetic Strategies for Complex Derivatives
The synthesis of complex derivatives of this compound, an unsymmetrical diarylethylamine, presents unique challenges. Traditional methods often lack the flexibility to create a wide diversity of analogs. researchgate.net However, recent advancements in synthetic organic chemistry offer innovative solutions.
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, which is central to synthesizing diverse chemical scaffolds. hilarispublisher.com For phenylethylamine derivatives, nickel-catalyzed cross-electrophile coupling reactions have emerged as a mild and modular method. acs.org A photoassisted nickel-catalyzed reductive cross-coupling between alkyl aziridines and aryl iodides provides access to a broad range of β-phenethylamine derivatives. acs.org Such methods could be adapted to create complex variations of the this compound structure.
The development of synthetic routes for unsymmetrical molecules is an active area of research. rsc.orgmdpi.comorganic-chemistry.orgamanote.com Strategies for the enantioselective synthesis of unsymmetrical α,α-diarylacetates, for example, could be conceptually applied to generate chiral derivatives of this compound. rsc.org Furthermore, innovative methods for the synthesis of phenylethylamine derivatives, such as those utilizing Negishi cross-coupling reactions or borane-catalyzed ring-opening of aziridines, provide more flexible and modular access to this class of compounds. researchgate.net
Table 2: Emerging Synthetic Methodologies Applicable to this compound Derivatives
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Nickel-Catalyzed Cross-Coupling | A photoassisted, nickel-catalyzed reductive coupling of alkyl aziridines and aryl iodides. acs.org | Mild reaction conditions, modularity, and access to a wide range of β-phenethylamine scaffolds. acs.org |
| Negishi Cross-Coupling | A cross-coupling reaction that can be used to form C-C bonds with increased tolerance for complex molecules. researchgate.net | Mild conditions increase the utility for synthesizing complex molecules and natural products. researchgate.net |
| Organocatalyzed C-H Insertion | Asymmetric formal C-H insertion reactions to create chiral centers. rsc.org | Provides a direct route to the stereoselective preparation of chiral unsymmetrical diarylmethine skeletons. rsc.org |
| Reductive Amination of Acetophenones | A common and straightforward method for preparing α-phenylethylamines. nih.gov | Numerous variants of this reaction have been developed, offering flexibility. nih.gov |
Advanced Characterization Techniques
A thorough understanding of the three-dimensional structure and dynamics of this compound and its derivatives is crucial. Advanced spectroscopic techniques are indispensable for this purpose. numberanalytics.comsouthampton.ac.ukmdpi.com
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful method for elucidating the structure of complex organic molecules. wikipedia.orgnumberanalytics.comharvard.edulibretexts.orgyoutube.com Techniques like COSY (Correlation Spectroscopy) can establish the connectivity of atoms within the molecule, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different parts of the molecule, which is critical for determining its conformation. numberanalytics.comyoutube.com Heteronuclear Single Quantum Coherence (HSQC) can correlate proton signals with those of carbon or nitrogen, aiding in the complete assignment of the NMR spectrum. wikipedia.orgyoutube.com
For studying molecular interactions, surface-enhanced Raman spectroscopy (SERS) offers high sensitivity for molecules adsorbed on metal surfaces. numberanalytics.commdpi.com This could be particularly useful for investigating the binding of this compound to a target protein or surface. Other techniques such as Fourier-transform infrared (FTIR) spectroscopy and X-ray crystallography can also provide valuable structural information. nih.gov
Table 3: Advanced Spectroscopic Techniques for the Characterization of this compound
| Technique | Information Provided | Application |
|---|---|---|
| 2D NMR (COSY, NOESY, HSQC) | Connectivity of atoms, spatial proximity of nuclei, and correlation of different nuclei. wikipedia.orgnumberanalytics.com | Detailed elucidation of the 3D structure and conformation of the molecule and its derivatives. wikipedia.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced Raman signal of molecules on metal surfaces, providing vibrational information. numberanalytics.commdpi.com | Highly sensitive detection and characterization of the molecule's interaction with surfaces or nanoparticles. mdpi.com |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in a crystalline state. nih.gov | Definitive determination of the solid-state structure of the compound or its co-crystals with target molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. nih.gov | Confirmation of molecular structure and identification of specific chemical bonds. |
Deeper Mechanistic Insights into Molecular Interactions
Understanding how this compound interacts with biological targets at a molecular level is key to explaining its activity and for the rational design of improved analogs. Computational methods, particularly molecular dynamics (MD) simulations, are becoming increasingly important in this area. nih.govnih.govresearchgate.netchemrxiv.orgchemrxiv.org
MD simulations can model the dynamic behavior of the molecule and its interaction with a target protein over time. nih.govnih.gov These simulations can reveal the preferred binding poses, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. researchgate.netnih.gov For example, docking simulations of β-phenethylamine derivatives with the human dopamine (B1211576) transporter have identified key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity. nih.gov Such studies on this compound could provide a detailed picture of its binding mode.
Furthermore, mechanistic studies on protein-protein interactions (PPIs) and how small molecules can modulate them are highly relevant. researchgate.netnih.govnih.govdundee.ac.uk Given the structure of this compound, it could potentially act as a modulator of PPIs. Understanding the structural and dynamic aspects of such interactions is essential for developing novel therapeutic strategies. mdpi.com
Table 4: Computational and Experimental Approaches for Mechanistic Insights
| Approach | Description | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Computer simulations that model the physical movements of atoms and molecules. nih.govnih.gov | Dynamic behavior, binding poses, interaction energies, and conformational changes upon binding. nih.govnih.gov |
| Docking Simulations | Computational methods that predict the preferred orientation of one molecule to a second when bound to each other. nih.gov | Identification of potential binding sites and prediction of binding affinity. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Analysis of how changes in the molecular structure affect its biological activity. nih.govnih.gov | Identification of key functional groups and structural features responsible for activity. nih.gov |
| Biophysical Interaction Assays | Experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding. | Direct measurement of binding affinity, kinetics, and thermodynamics of the molecular interaction. |
Q & A
Q. Optimization Strategies :
- Use excess amine to shift equilibrium toward imine formation .
- Employ polar aprotic solvents (e.g., THF) to enhance reaction rates.
- Purify via silica gel chromatography (70:30 cyclohexane/ethyl acetate) to isolate the product .
Basic Question: Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Answer:
Q. Resolving Contradictions :
- Compare experimental data with computational predictions (e.g., DFT for NMR shifts).
- Cross-validate purity via HPLC (e.g., TCI America protocols for related amides) .
Advanced Question: How can reaction byproducts (e.g., unreacted starting materials or oxidation products) be minimized during synthesis?
Answer:
- Byproduct Mitigation :
Case Study : In a failed ester-amine exchange, 2-phenylethyl acetate remained unreacted due to insufficient nucleophilicity of the amine. Solution: Activate the ester with a Lewis acid (e.g., TiCl₄) .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?
Answer:
- Molecular Docking : Simulate interactions with targets (e.g., GPCRs) using software like AutoDock.
- Focus on the amine’s lone pair and aryl groups’ π-π stacking potential .
- QSAR Studies : Correlate substituent electronegativity (e.g., phenoxy vs. phenylthio) with bioactivity .
Example : Replace 2-phenoxyethyl with a bulkier group (e.g., 2-naphthyl) to enhance receptor binding, as seen in related phenylalkylamines .
Advanced Question: What strategies are recommended for resolving discrepancies in biological activity data across studies?
Answer:
- Standardization : Use the same cell lines (e.g., HEK293 for receptor assays) and controls (e.g., phenylpropanolamine as a reference compound) .
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay pH, temperature, and solvent effects.
- Replicate Key Findings : For example, if one study reports antihypotensive activity but another does not, repeat under matched conditions .
Advanced Question: How should researchers handle stability challenges during long-term storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
